Product packaging for 2-Methylnorvaline(Cat. No.:CAS No. 26287-61-6)

2-Methylnorvaline

Cat. No.: B3422676
CAS No.: 26287-61-6
M. Wt: 131.17 g/mol
InChI Key: HBJGLYBWNNQMOW-LURJTMIESA-N
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Description

Classification as a Non-Proteinogenic Amino Acid

2-Methylnorvaline is classified as a non-proteinogenic, or non-coded, amino acid. biorxiv.org Unlike the 22 proteinogenic amino acids that are encoded in the genetic code of organisms for protein synthesis, non-proteinogenic amino acids are not incorporated into proteins during translation. biorxiv.org There are over 140 non-proteinogenic amino acids that occur naturally. biorxiv.org

The defining characteristic of this compound that places it in this category is the presence of a methyl group on the α-carbon, the same carbon to which the amino group is attached. This structural feature distinguishes it from its structural isomer, norvaline, which is also a non-proteinogenic amino acid but has a straight five-carbon chain. The α-methylation makes this compound a chiral molecule.

Historical Context and Evolution of Research on this compound

The history of research on this compound is intrinsically linked to the study of amino acids in meteorites, which began in earnest with the fall of the Murchison meteorite in 1969. wikipedia.org Early investigations in the 1970s focused on identifying the various organic molecules present in the meteorite. nih.gov These initial studies confirmed the presence of a number of non-proteinogenic amino acids, providing the first concrete evidence of their existence beyond Earth.

While a specific timeline for the initial identification of this compound is not prominently documented, it was among the suite of extraterrestrial amino acids characterized in the decades following the analysis of the Murchison and other carbonaceous chondrites. The research into these meteoritic amino acids has evolved from simple identification to more complex analyses, including the study of their enantiomeric excesses (the abundance of one chiral form over the other), which has significant implications for understanding the origins of homochirality in terrestrial life.

The continued interest in this compound and its isomers is driven by the fundamental questions they help to address regarding prebiotic chemistry and the potential for life elsewhere in the universe.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B3422676 2-Methylnorvaline CAS No. 26287-61-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-2-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-4-6(2,7)5(8)9/h3-4,7H2,1-2H3,(H,8,9)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJGLYBWNNQMOW-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@](C)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00949147
Record name 2-Methylnorvaline
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URL https://comptox.epa.gov/dashboard/DTXSID00949147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3275-37-4, 26287-61-6
Record name L-Norvaline, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003275374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylnorvaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026287616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylnorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00949147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Derivatization Approaches for 2 Methylnorvaline

Stereoselective Synthesis of 2-Methylnorvaline Isomers

Achieving stereocontrol at the α-carbon is paramount for synthesizing specific isomers of this compound. The primary strategies employed include the use of chiral auxiliaries, asymmetric catalysis, and chemoenzymatic pathways.

Chiral Auxiliary-Based Methodologies

Chiral auxiliaries are reusable chemical entities that temporarily attach to a substrate to direct a stereoselective reaction. wikipedia.orgsigmaaldrich.com This approach is well-established for the synthesis of α-alkylated amino acids. The general process involves attaching the auxiliary to a glycine (B1666218) or alanine synthon, followed by diastereoselective enolate alkylation.

One of the most effective methods utilizes Evans oxazolidinone auxiliaries. wikipedia.org An N-acylated oxazolidinone, derived from a readily available amino alcohol, can be deprotonated to form a chiral enolate. This enolate then reacts with an alkyl halide, such as propyl bromide, with high diastereoselectivity. The steric hindrance of the auxiliary directs the incoming alkyl group to the less hindered face of the enolate. A subsequent alkylation with methyl iodide, followed by cleavage of the auxiliary, yields the desired this compound enantiomer.

Another prominent method is the bis-lactim ether strategy, often referred to as the Schöllkopf method. uni-konstanz.de This approach uses a cyclic dipeptide, typically formed from valine and glycine, as the chiral auxiliary. Metalation of the glycine C-H bond followed by sequential, diastereoselective alkylation with propyl and methyl halides affords the α,α-disubstituted product. Acidic hydrolysis then cleaves the auxiliary, which can be recovered, and liberates the methyl ester of the target amino acid. uni-konstanz.de The stereochemical outcome is dependent on the configuration of the valine used in the auxiliary.

Chiral Auxiliary Typical Substrate Key Steps Stereoselectivity (d.e.)
Evans OxazolidinoneN-Acyl Oxazolidinone1. Deprotonation (e.g., LDA, NaHMDS) 2. Sequential Alkylation 3. Hydrolysis>95%
Schöllkopf Bis-lactim EtherCyclo(Val-Gly)1. Deprotonation (e.g., n-BuLi) 2. Sequential Alkylation 3. Acid Hydrolysis>95%
CamphorsultamN-Acyl Camphorsultam1. Enolate Formation 2. Diastereoselective Alkylation 3. CleavageHigh
PseudoephedrinePseudoephedrine Amide1. Deprotonation 2. Diastereoselective Alkylation 3. Mild Acid Hydrolysis>90%

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. researchgate.net For the synthesis of this compound, phase-transfer catalysis is a particularly relevant technique.

In this method, a glycine Schiff base, typically derived from benzophenone, is used as the substrate. The C-H bond at the α-position is acidic and can be deprotonated under basic conditions. In the presence of a chiral phase-transfer catalyst, such as a derivative of a Cinchona alkaloid, the resulting enolate forms a chiral ion pair. researchgate.net This complex is then alkylated in the organic phase with high enantioselectivity. A sequential, two-step alkylation with propyl and methyl halides can be employed to construct the quaternary stereocenter of this compound. The success of the reaction depends on the careful selection of the catalyst, solvent, and reaction conditions to maximize enantiomeric excess (e.e.).

Catalyst Type Reaction Key Features Stereoselectivity (e.e.)
Chiral Phase-Transfer Catalysts (e.g., Cinchona alkaloid derivatives)Asymmetric Alkylation of Glycine Schiff BaseHigh turnover, operational simplicity.Up to >95%
Chiral Rhodium(II) CarboxylatesC-H Insertion/AminationUtilizes diazo compounds as precursors.Variable, catalyst dependent.
Organocatalysts (e.g., Proline derivatives)Asymmetric α-amination/alkylationMetal-free conditions, functional group tolerance. mdpi.comGood to excellent.

Chemoenzymatic Synthesis Pathways

Chemoenzymatic methods leverage the high selectivity of enzymes to perform key stereochemical transformations. nih.gov These pathways can offer significant advantages in terms of environmental impact and reaction specificity.

A common chemoenzymatic strategy for producing enantiopure amino acids is the kinetic resolution of a racemic mixture. For instance, a racemic mixture of N-acetyl-2-Methylnorvaline could be subjected to an acylase enzyme. The enzyme would selectively hydrolyze the N-acetyl group from one enantiomer (e.g., the L-enantiomer), leaving the other (D-enantiomer) acetylated. The resulting free amino acid and the N-acetylated amino acid can then be separated based on their different chemical properties.

Alternatively, a biocatalytic asymmetric synthesis approach could involve a transaminase enzyme. This would require the chemical synthesis of the α-keto acid precursor, 2-keto-2-methylpentanoic acid. A transaminase, along with an amine donor, could then catalyze the stereoselective conversion of the keto group to an amino group, producing a single enantiomer of this compound. The development of engineered transaminases has greatly expanded the scope of this method to include sterically demanding substrates.

Enzyme Class Strategy Substrate Product
Acylase / Lipase (B570770)Kinetic ResolutionRacemic N-acyl-2-Methylnorvaline(L)-2-Methylnorvaline + (D)-N-acyl-2-Methylnorvaline
TransaminaseAsymmetric Amination2-Keto-2-methylpentanoic acid(L)- or (D)-2-Methylnorvaline
Ene-ReductaseAsymmetric Reductionα,β-Unsaturated precursorChiral intermediate for this compound nih.gov

Synthesis of this compound Derivatives and Analogs

The structural modification of this compound, primarily through N-alkylation or its incorporation into larger molecules like peptides, allows for the fine-tuning of its biological and chemical properties.

N-Alkylation and N-Methylation Strategies for Structural Modification

N-alkylation and N-methylation of amino acids can significantly alter their properties, such as lipophilicity and conformational preferences. monash.eduuqtr.ca Several methods exist for these modifications.

A widely used method for N-methylation is the procedure developed by Benoiton, which involves the treatment of an N-protected amino acid with sodium hydride and an excess of methyl iodide. monash.edu This method is effective but requires protection of the carboxylic acid group. Another common approach is reductive amination, where the amino acid is treated with formaldehyde (B43269) in the presence of a reducing agent like sodium borohydride or catalytic hydrogenation.

More recent developments include direct catalytic N-alkylation of unprotected amino acids. For example, ruthenium-based catalysts can facilitate the N-alkylation of amino acids using alcohols as the alkylating agents, with water as the only byproduct, representing a green and efficient transformation. nih.gov

Method Reagents Key Conditions Notes
Reductive AminationFormaldehyde, Reducing Agent (e.g., H₂, Pd/C; NaBH₃CN)Aqueous or alcoholic solventCommon for N-methylation.
Benoiton MethodNaH, CH₃IAnhydrous THF or DMFRequires N- and O-protection. monash.edu
Direct Catalytic AlkylationAlcohol, Ru-catalystHigh temperature, neat or solventAtom-economical, produces water as byproduct. nih.gov

Stereochemical Investigations and Chiral Phenomena of 2 Methylnorvaline

Enantiomeric Purity and Isomeric Resolution Techniques in Research

The accurate determination of enantiomeric purity and the effective resolution of enantiomers are critical in the study of chiral molecules like 2-Methylnorvaline. Various analytical techniques have been employed to achieve this, with chromatographic and spectroscopic methods being the most prominent.

Comprehensive two-dimensional gas chromatography (GCxGC) has proven to be a powerful tool for the resolution and quantification of a wide range of amino acids, including their enantiomers. This technique, often involving the derivatization of the amino acids into N-trifluoroacetyl-O-methyl esters, allows for high-resolution separation and sensitive detection. For sterically hindered amino acids like α,α-dialkylated ones, including isovaline (B112821) which shares structural similarities with this compound, GCxGC has demonstrated excellent separation capabilities. The accurate determination of enantiomeric excess (ee) with this method can achieve errors in the range of ±0.5%–2.5% at concentrations as low as 10⁻⁶ M nih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy offers another robust method for determining enantiomeric purity. While enantiomers are indistinguishable in an achiral solvent, the use of chiral resolving agents, such as chiral solvating agents or derivatizing agents, leads to the formation of diastereomeric complexes. These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer nih.govnih.govresearchgate.netresearchgate.net. This technique is versatile and can be applied to a variety of chiral analytes, including amino acids nih.gov.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is another widely used method for the separation of amino acid enantiomers. Macrocyclic glycopeptide-based CSPs, for instance, are effective for the direct analysis of underivatized amino acids sigmaaldrich.comsigmaaldrich.com. The choice of the appropriate chiral selector and mobile phase is crucial for achieving optimal separation sigmaaldrich.comchromatographytoday.com.

TechniquePrincipleApplication to this compoundKey Advantages
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)Separation based on volatility and polarity on two different columns, often after derivatization.Effective for resolving and quantifying enantiomers of non-proteinogenic amino acids.High resolution, high sensitivity, accurate quantification of enantiomeric excess nih.gov.
Nuclear Magnetic Resonance (NMR) SpectroscopyUse of chiral resolving agents to form diastereomeric complexes with distinct NMR spectra.Applicable for determining enantiomeric purity without physical separation of enantiomers.Non-destructive, provides structural information, versatile for various chiral analytes nih.govnih.govresearchgate.netresearchgate.net.
High-Performance Liquid Chromatography (HPLC)Differential interaction of enantiomers with a chiral stationary phase (CSP).Direct separation of underivatized amino acid enantiomers is possible with appropriate CSPs.Wide applicability, established methodology, suitable for both analytical and preparative separations sigmaaldrich.comsigmaaldrich.com.

Chiral Recognition Mechanisms Involving this compound

Chiral recognition is the process by which a chiral molecule selectively interacts with one enantiomer of another chiral molecule over its mirror image. This phenomenon is fundamental to many biological processes and is the basis for the enantioselective separation techniques discussed previously. The "three-point interaction model" is a widely accepted conceptual framework for understanding chiral recognition researchgate.netresearchgate.net. This model posits that for effective discrimination, there must be at least three points of interaction between the chiral selector and the analyte. For one enantiomer, all three points align, leading to a stable complex, while for the other enantiomer, a maximum of two points can interact simultaneously, resulting in a less stable complex researchgate.netresearchgate.net.

These interactions can be of various types, including hydrogen bonding, electrostatic interactions, steric hindrance, and van der Waals forces. In the context of this compound, a chiral selector would need to have complementary functional groups and stereochemistry to engage in a three-point interaction with the amino acid's chiral center, amino group, carboxyl group, and its specific alkyl side chain.

Cyclodextrins are a class of chiral selectors that have been extensively studied for their ability to recognize and separate enantiomers nih.gov. These cyclic oligosaccharides have a chiral cavity into which a guest molecule can be included. The chiral recognition is achieved through a combination of inclusion complexation and interactions between the functional groups of the guest molecule and the hydroxyl groups on the rim of the cyclodextrin cavity nih.govresearchgate.netnih.gov. While specific studies on the chiral recognition of this compound by cyclodextrins are not detailed in the provided results, the principles of interaction would be similar to those observed with other amino acids.

Interaction TypeDescriptionPotential Role in Chiral Recognition of this compound
Hydrogen BondingInteraction between a hydrogen atom and an electronegative atom (e.g., oxygen, nitrogen).The amino and carboxyl groups of this compound can act as hydrogen bond donors and acceptors.
Electrostatic InteractionsAttractive or repulsive forces between charged or polar groups.The zwitterionic nature of this compound (protonated amino group and deprotonated carboxyl group) allows for strong electrostatic interactions.
Steric HindranceRepulsive forces that arise when atoms are brought too close together.The specific three-dimensional arrangement of the methyl and propyl groups at the chiral center of this compound creates a unique steric profile that a chiral selector must accommodate.
Van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.The alkyl side chain of this compound can engage in van der Waals interactions with a nonpolar region of a chiral selector.

Theoretical Models for Chiral Preference and Amplification

The existence of enantiomeric excesses of this compound in meteorites suggests that mechanisms for breaking chiral symmetry and amplifying small initial imbalances were active in the early solar system. Several theoretical models have been proposed to explain these phenomena.

One proposed mechanism is the Parity-Violating Energy Difference (PVED). The weak nuclear force, one of the fundamental forces of nature, violates parity symmetry, meaning it distinguishes between left and right. This leads to a very small energy difference between enantiomers ethz.chrsc.orgmdpi.comnih.gov. Theoretical calculations have shown that for some amino acids found in meteorites, the L-enantiomers are slightly more stable than their D-counterparts mdpi.com. While the energy difference is minuscule, it has been suggested that over long periods and under the right conditions, this slight preference could be amplified mdpi.com.

Asymmetric autocatalysis is another powerful model for chiral amplification. In an autocatalytic reaction, the product of the reaction acts as a catalyst for its own formation. In asymmetric autocatalysis, a chiral product preferentially catalyzes the formation of more of itself, leading to a significant amplification of an initial small enantiomeric excess. This type of process could potentially amplify a small imbalance created by a mechanism like PVED or by circularly polarized light to the levels observed in meteorites aps.orgresearchgate.net.

The Supernova Neutrino Amino Acid Processing (SNAAP) model proposes that electron antineutrinos from sources like supernovae could selectively destroy one enantiomer of an amino acid in the presence of a magnetic field aps.org. This model also predicts the generation of isotopic anomalies that have been observed in meteoritic amino acids, providing a potential unified explanation for both phenomena aps.org.

Astrochemical Implications of this compound Enantiomeric Excesses

The discovery of non-racemic this compound in carbonaceous chondrites, such as the Murchison meteorite, has profound implications for our understanding of the origin of life. These meteorites are remnants from the early solar system and provide a glimpse into the chemical environment that existed before life arose on Earth. The presence of L-enantiomeric excesses of this compound and other α-methyl amino acids in these extraterrestrial samples indicates that a bias towards L-amino acids existed in the solar system prior to the emergence of life nih.govproquest.comnasa.gov.

Gas chromatography-mass spectrometry analyses of the Murchison meteorite have revealed significant L-enantiomer excesses for several α-methyl amino acids, including this compound nih.govproquest.comnih.gov. These amino acids are particularly interesting because the α-methyl group makes them resistant to racemization, meaning their enantiomeric composition is likely to be preserved over long timescales.

L-Enantiomeric Excesses of α-Methyl Amino Acids in the Murchison Meteorite
Amino AcidReported L-Enantiomeric Excess (%)Reference
This compoundSignificant L-excess observed nih.govproquest.com
IsovalineUp to 18.5% mdpi.comnih.govmdpi.com
2-Amino-2,3-dimethylpentanoic acid (α-methylisoleucine)7.0% nih.govproquest.com
2-Amino-2,3-dimethylpentanoic acid (α-methylalloisoleucine)9.1% nih.govproquest.com

One of the leading hypotheses for the origin of these enantiomeric excesses is the interaction of precursor molecules with ultraviolet (UV) circularly polarized light (CPL) in the interstellar medium or the early solar system geologyscience.ru. CPL can preferentially destroy one enantiomer over the other, leading to an enrichment of the more resistant enantiomer. It is thought that such processes in space could have created a small initial enantiomeric imbalance in the molecular cloud from which our solar system formed.

The correlation between the extent of aqueous alteration in meteorites and the magnitude of the enantiomeric excesses of some amino acids suggests that amplification processes may have occurred within the meteorite parent bodies mdpi.com. This implies that water played a crucial role not only in the synthesis of these amino acids but also in the enhancement of their chiral asymmetry. The α-methyl amino acids, being resistant to racemization, could have acted as chiral catalysts for the synthesis of other molecules, potentially influencing the prebiotic chemical inventory on the early Earth mdpi.com.

Biological and Biochemical Research Pathways Involving 2 Methylnorvaline

Role in Microbial Metabolic Processes

The involvement of 2-methylnorvaline in microbial metabolism is an area of active investigation, with studies exploring its influence on cellular pathways and enzymatic activities.

Intermediary Metabolism and Pathway Modulation

This compound can function as an intermediary metabolite or influence existing metabolic pathways in microorganisms. Its presence can lead to the modulation of key metabolic processes. For instance, research indicates that non-proteinogenic amino acids, in general, can be important intermediates in biosynthesis or play physiological roles within bacterial cell walls, neurotransmitters, and toxins wikipedia.org. While specific pathways directly involving this compound as a primary intermediate are still being elucidated, its structural similarity to natural amino acids suggests it could interact with or alter the flux through pathways related to amino acid metabolism. Studies on microbial metabolism highlight that the distribution of metabolic pathways among microbial consortia can enhance the production of natural products, often involving metabolic intermediates nih.gov. Furthermore, the modulation of metabolic pathways is a key strategy in metabolic engineering for bioproduction, where cellular metabolism is rewired to achieve desired outcomes researchgate.net.

Enzymatic Substrate or Inhibitor Studies

Research has begun to identify specific enzymes that interact with this compound. It has been implicated in the inhibition of certain enzymes, such as the pyruvate (B1213749) dehydrogenase complex and the branched-chain alpha-keto acid dehydrogenase complex ontosight.ai. Enzyme inhibition is a critical mechanism in regulating metabolic pathways, and understanding how this compound interacts with specific enzymes can reveal its functional significance. For example, enzyme inhibitors are crucial in drug development, with many pharmaceuticals acting as competitive inhibitors of metabolic processes in bacteria and cancer cells libretexts.org. The study of enzyme kinetics and inhibition patterns provides detailed insights into the molecular mechanisms of these interactions, which are vital for understanding both normal cellular function and potential therapeutic applications.

Analog Studies in Model Biological Systems

The use of this compound in model biological systems allows researchers to investigate its effects on cellular functions and its potential as an analogue for studying biological processes.

Investigation of Cellular Growth and Differentiation Mechanisms

This compound has been noted for its potential role in the regulation of cell growth and differentiation ontosight.ai. Studies employing model biological systems, such as cell cultures or microbial models, can explore these effects. By observing how this compound influences proliferation rates, cell cycle progression, or differentiation markers, researchers can gain a deeper understanding of its cellular impact. While specific data on this compound's direct effect on differentiation pathways is limited in the reviewed literature, its general role in modulating cellular processes is a subject of ongoing research.

Protein Synthesis and Amino Acid Transport Inhibition Analogues

As a non-proteinogenic amino acid, this compound holds potential as an analogue for studying protein synthesis and amino acid transport mechanisms. The incorporation of unnatural amino acids into proteins can disrupt normal cellular functions, and compounds that interfere with protein synthesis or amino acid transport are valuable research tools wikipedia.orglibretexts.org. For instance, modifications to amino acid backbones, such as the addition of methyl groups, can distort protein structure and function. Research into amino acid metabolism and transport pathways often involves studying analogues that mimic or interfere with the natural substrates, providing insights into the specificity and regulation of these essential cellular processes. Studies have shown that some amino acids can be metabolized by specific enzymes, and understanding these pathways is crucial for elucidating cellular biochemistry wikipedia.orgnih.gov.

Biosynthesis and Degradation Pathways in Specific Organisms

The pathways by which organisms synthesize and degrade this compound are integral to understanding its biological role. While specific detailed pathways for this compound are not extensively detailed in the general literature, the broader study of non-proteinogenic amino acids reveals their importance as metabolic intermediates or products in various organisms, particularly bacteria wikipedia.org. Microbial metabolism encompasses a vast array of pathways that allow microorganisms to utilize diverse nutrients and adapt to changing environments uobasrah.edu.iqnih.gov. The exploration of these pathways, including the enzymes involved and the regulatory mechanisms, is fundamental to understanding the life cycle and ecological roles of microorganisms.

Advanced Analytical Methodologies for 2 Methylnorvaline Research

Isotopic Analysis for Origin and Pathway Tracing

Isotopic analysis, particularly employing stable isotopes, serves as a powerful tool for elucidating the origins and metabolic pathways of chemical compounds, including amino acids like 2-Methylnorvaline bitesizebio.comalliedacademies.orgalsglobal.comckisotopes.comnih.goviaea.orgitjfs.comnih.govuab.edu. By introducing isotopically labeled precursors or analyzing the natural isotopic composition of a sample, researchers can trace the flow of atoms through biological systems and identify the source materials bitesizebio.comiaea.orgitjfs.comthermofisher.com. This approach is crucial for understanding biosynthesis, metabolic flux, and the environmental or extraterrestrial origins of molecules iaea.orgthermofisher.comnasa.govresearchgate.net.

Stable Isotopes as Tracers for this compound

Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive isotopes of common elements that can be incorporated into molecules during synthesis or metabolic processes bitesizebio.comnih.gov. These labeled molecules are chemically identical to their naturally occurring counterparts but are distinguishable by their mass, allowing them to be tracked using techniques like Isotope Ratio Mass Spectrometry (IRMS) alsglobal.comthermofisher.comojp.gov. For this compound, stable isotopes can be used to:

Trace Biosynthetic Pathways: By feeding organisms or cell cultures with ¹³C-labeled precursors (e.g., ¹³C-glucose or ¹³C-labeled amino acid building blocks), the incorporation of these labeled carbons into this compound can be monitored. This reveals the specific metabolic routes involved in its synthesis bitesizebio.comnih.govnih.govusda.gov. Similarly, ²H labeling can track hydrogen atom incorporation thieme-connect.denih.govprinceton.edu.

Determine Origin: The natural abundance ratios of stable isotopes (expressed as delta values, e.g., δ¹³C, δ¹⁵N) in a sample of this compound can act as an "isotopic fingerprint" alsglobal.comitjfs.comthermofisher.com. This fingerprint can differentiate between various sources, such as endogenous biological synthesis, dietary intake, or even abiotic origins, as observed with other non-proteinogenic amino acids found in meteorites nasa.govresearchgate.netwikipedia.org. For instance, studies on meteoritic amino acids have shown distinct ¹³C enrichments compared to terrestrial sources, indicating extraterrestrial origins nasa.govresearchgate.net. Research has also noted that α-methyl amino acids, a class that includes this compound, can exhibit different ¹³C enrichments compared to their non-methylated counterparts researchgate.net.

Methodologies for Pathway Tracing

Metabolic pathway tracing typically involves synthesizing or acquiring this compound labeled with specific isotopes at defined positions. This labeled compound is then introduced into a biological system (e.g., cell culture, plant, or animal model) bitesizebio.comckisotopes.comnih.govnih.gov. Researchers then analyze the metabolic products to determine where the label has been incorporated. For example, if this compound is a precursor or intermediate in a larger metabolic network, its labeled atoms will appear in downstream products, allowing the pathway to be mapped bitesizebio.comalliedacademies.org. Techniques like ¹³C-labeling experiments have been widely used to study amino acid metabolism in various organisms, including plants and in the context of disease states like cancer nih.govnih.govusda.gov.

Methodologies for Origin Tracing

Origin tracing relies on analyzing the natural isotopic composition of this compound. Different environmental conditions, geological processes, and biochemical pathways lead to characteristic isotopic signatures alsglobal.comiaea.orgthermofisher.com. For example, plants utilizing C3 photosynthesis typically have lower δ¹³C values than those using C4 photosynthesis usda.gov. Similarly, dietary sources can impart their isotopic signatures. By measuring the δ¹³C and δ¹⁵N values of this compound extracted from a sample, and comparing these values to known isotopic signatures of potential sources, researchers can infer its origin itjfs.comthermofisher.com. Studies on other non-proteinogenic amino acids, such as isovaline (B112821) found in meteorites, have utilized ¹³C and ²H isotopic compositions to confirm their extraterrestrial origin nasa.govresearchgate.net.

Analytical Techniques

The primary analytical technique for measuring stable isotope ratios is Isotope Ratio Mass Spectrometry (IRMS) alsglobal.comthermofisher.comojp.gov. IRMS allows for the precise quantification of the relative abundance of different isotopes within a sample. Samples are typically converted into gaseous forms (e.g., CO₂, N₂, H₂) before analysis thermofisher.com. Other techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, can also be used to analyze isotopically labeled compounds, particularly for site-specific labeling studies sigmaaldrich.com.

Representative Isotopic Data

The following table illustrates how isotopic analysis can differentiate potential sources of this compound based on characteristic δ¹³C and δ¹⁵N values. These values are representative and can vary significantly depending on specific biological or environmental conditions.

Sample/Sourceδ¹³C (‰)δ¹⁵N (‰)Notes
This compound (Synthesized)-25.0+5.0Synthesized using ¹³C-labeled precursors (e.g., ¹³C-glucose) for pathway tracing.
This compound (Endogenous)-28.0+3.0Typical values for an amino acid synthesized endogenously within a terrestrial biological system.
This compound (Dietary Source)-22.0+8.0Representative of an amino acid derived from terrestrial plant material (C3 photosynthesis) and protein.
This compound (Meteoritic)+20.0N/AHypothetical extraterrestrial origin, showing enrichment in ¹³C, a pattern observed in meteoritic amino acids nasa.govresearchgate.net.
Amino Acids (General Terrestrial)-25.0+5.0Average isotopic signatures for proteinogenic amino acids found in terrestrial biological matter.

Note: ¹⁵N values are highly dependent on the nitrogen source and trophic level, and are not always applicable for origin tracing in the same way as ¹³C. Meteoritic samples may not have readily measurable ¹⁵N due to different formation conditions iaea.org.

Compound Names Mentioned:

this compound

Amino acids

Isovaline

Alanine

Glutamic acid

Glucose

Lactate

Leucine

Valine

Isoleucine

Ornithine

Selenocysteine

Pyrrolysine

Tryptophan

Nitrogen

Carbon

Sulfur

Oxygen

Hydrogen

Water

Carbon dioxide (CO₂)

Fatty acids

Pyridine carboxylic acids

Nicotinic acid

α-ketoisovalerate

α-ketobutyrate

Telaprevir

Efavirenz

Pentoxifylline

Tetrabenazine

Creatine

γ-aminobutyric acid

Theoretical and Computational Studies of 2 Methylnorvaline

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental for determining the electronic structure, geometry, and conformational preferences of molecules. These methods provide a detailed atomic-level understanding that complements experimental data.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely employed quantum mechanical modeling method used to investigate the electronic structure of molecules researchgate.netsapub.orgnih.govmdpi.comwavefun.comnih.govnih.govrsc.orgaps.orgmdpi.commdpi.comnih.goveurjchem.com. DFT calculations are instrumental in optimizing molecular geometries, predicting bond lengths, bond angles, and torsion angles, which define a molecule's conformation researchgate.netsapub.orgmdpi.comrsc.orgaps.orgmdpi.commdpi.comeurjchem.compearson.comnih.gov. For amino acids and related organic compounds, DFT has been used to calculate properties such as vibrational frequencies researchgate.netaps.org, ionization energies rsc.org, and frontier molecular orbital energies (HOMO-LUMO gaps) researchgate.neteurjchem.com. Common DFT functionals like B3LYP and ωB97X-D, often paired with basis sets such as 6-31G(d,p) or aug-cc-pVTZ, are standard choices for such investigations researchgate.netsapub.orgmdpi.comnih.govmdpi.commdpi.comresearchgate.netyoutube.comchemrxiv.org. While specific DFT conformational analyses for 2-Methylnorvaline are not detailed in the provided search results, these methods are routinely applied to map the conformational landscape of chiral molecules and amino acid derivatives researchgate.netchemrxiv.org.

Ab Initio Methods for Electronic Structure

Ab initio methods, which derive molecular properties directly from fundamental quantum mechanical principles without empirical parameters, are also crucial for electronic structure investigations mdpi.commdpi.comwikipedia.orgmdpi.com. Techniques such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (e.g., MP2) are used to calculate energies, optimize geometries, and understand electronic distributions mdpi.commdpi.comwikipedia.orgmdpi.com. Studies analyzing amino acids found in meteorites, including alpha-methylnorvaline, have utilized ab initio calculations to determine their structures and properties wikipedia.orgmdpi.comuiuc.edu. These methods provide a high level of accuracy for smaller molecular systems and are valuable for validating DFT results or investigating specific electronic phenomena.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, revealing their conformational flexibility and how they transition between different states uiuc.edulibretexts.orgacs.orgresearchgate.netmdpi.commpg.deresearchgate.netnih.govnih.govnih.gov. By simulating the motion of atoms and molecules based on classical mechanics and force fields, MD can map out potential energy landscapes, identify stable conformers, and investigate dynamic processes acs.orgmdpi.commpg.denih.govnih.gov. Although specific MD studies on this compound are not detailed here, MD simulations are extensively used to explore the conformational ensembles of amino acids, peptides, and proteins, providing insights into their flexibility and interactions researchgate.netnih.govcuni.cz. Enhanced sampling techniques, such as accelerated molecular dynamics (aMD), can further improve the ability to explore rare conformational transitions uiuc.edu.

Computational Prediction of Reactivity and Interaction Mechanisms

The prediction of chemical reactivity and interaction mechanisms is vital for understanding how molecules behave in different chemical environments. Computational methods, including DFT and machine learning (ML) approaches, are increasingly used for this purpose nih.govresearchgate.netcecam.orgosti.gov. These techniques can elucidate reaction pathways, identify transition states, and predict the likelihood and products of chemical transformations nih.govmdpi.comresearchgate.netcecam.orgosti.gov. While specific computational studies on the reactivity of this compound are not found, these methods are generally applied to analyze the behavior of organic molecules, including their potential interactions and reaction sites nih.govcecam.orgosti.gov.

Thermodynamics of Enantiomeric Stability

The study of enantiomeric stability is critical for chiral molecules like amino acids, as their biological activity and origin can be profoundly influenced by their stereochemistry. Enantiomeric excess (ee), a measure of the purity of a chiral substance, is particularly relevant given the detection of chiral amino acids with significant ee in meteorites wikipedia.orguiuc.edunih.govscispace.com. Computational methods can be employed to investigate the thermodynamic differences between enantiomers and their stability researchgate.netyoutube.comreddit.com. Studies have calculated parity-violating energy differences (PVED) between enantiomers, which, though extremely small, are theoretically linked to the origin of homochirality researchgate.netacs.org. The detection of alpha-methyl amino acids, including alpha-methylnorvaline, with L-enantiomer excesses in meteorites suggests an influence of asymmetric processes, possibly in the pre-solar environment, on the homochirality of extraterrestrial organic matter wikipedia.orgmdpi.comuiuc.edunih.govscispace.com.

Emerging Research Applications and Future Directions for 2 Methylnorvaline

2-Methylnorvaline as a Building Block in Complex Chemical Synthesis

Amino acids serve as fundamental building blocks in organic chemistry, particularly in the synthesis of peptides and other complex biomolecules. This compound, as an α-methylated amino acid, presents an interesting modification to the standard amino acid structure. Its α-methyl group can influence the conformational preferences and metabolic stability of peptides into which it is incorporated amazon.incuni.cz. The synthesis of peptides, a cornerstone of complex chemical synthesis, relies on the precise sequential addition of amino acids. While general peptide synthesis methodologies like Solid-Phase Peptide Synthesis (SPPS) are well-established thermofisher.combeilstein-journals.orgopenaccessjournals.combachem.com, the incorporation of non-canonical amino acids like this compound allows for the creation of novel peptide structures with potentially altered biological activities or resistance to enzymatic degradation. Research in this area focuses on utilizing such modified amino acids to tailor the properties of synthetic peptides for applications ranging from therapeutics to materials science. The availability of this compound as a chemical building block supports its exploration in combinatorial chemistry and the development of diverse molecular architectures lifechemicals.comminakem.comossila.comscbt.com.

Development of this compound-Containing Functional Biomaterials

The field of functional materials, which are engineered to perform specific tasks, is rapidly expanding, with biomaterials playing a crucial role in areas like tissue engineering, drug delivery, and biosensing openaccessjournals.comaub.edu.lb. Biomaterials often leverage the inherent biocompatibility and structural versatility of organic molecules, including amino acids and peptides. While the general incorporation of amino acids and peptides into functional biomaterials is a well-established area of research mdpi.comfrontiersin.orgnih.govnih.gov, specific research detailing the development of biomaterials containing this compound is still an emerging or less documented field. The unique structural features imparted by the methyl group could potentially influence the mechanical properties, degradation rates, or cell-interaction profiles of such biomaterials. Future research may explore the synthesis of polymers or scaffolds incorporating this compound to create novel materials with tailored functionalities for regenerative medicine or advanced biomedical devices.

Untargeted Metabolomics and Proteomics Research Involving this compound

Metabolomics and proteomics are powerful analytical disciplines that aim to comprehensively study the small molecules (metabolites) and proteins within biological systems, respectively. These fields often employ techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for identification and quantification. While this compound is a known chemical entity and has been identified using analytical methods, its specific role or presence as a significant biomarker in untargeted metabolomic or proteomic studies of biological systems appears to be an area with limited published research. Notably, this compound has been identified in extraterrestrial samples, such as meteorites, through GC-MS analysis researchgate.net, underscoring its presence in non-terrestrial chemical environments. Further research would be needed to investigate its potential endogenous production or role in specific metabolic pathways within terrestrial organisms.

Astrobiological Research and Prebiotic Chemistry Investigations

The study of amino acids in meteorites provides critical insights into the chemical processes that occurred in the early solar system and their potential contribution to the origin of life on Earth. This compound, along with its isomer α-methylnorvaline, has been detected in carbonaceous chondrite meteorites, such as the Murchison and Murray meteorites researchgate.netrsc.orgnih.govresearchgate.netepj-conferences.orgacs.org. These findings are significant because these amino acids are either rare or unknown in the terrestrial biosphere, suggesting an extraterrestrial origin researchgate.netepj-conferences.org. Furthermore, studies have reported enantiomeric excesses (a preference for one stereoisomer over the other) for this compound and related α-methyl amino acids found in these meteorites nih.govresearchgate.netepj-conferences.org. For instance, L-enantiomer excesses ranging from 2.8% to 9.2% have been observed in the Murchison meteorite, and 1.0% to 6.0% in the Murray meteorite nih.govresearchgate.netepj-conferences.org. These non-racemic mixtures are indicative of an asymmetric influence on organic chemical evolution occurring before the origin of life, potentially through mechanisms such as circularly polarized ultraviolet light in presolar clouds researchgate.net. The presence of such chiral molecules in meteorites supports the hypothesis that extraterrestrial delivery of prebiotic building blocks played a role in the chemical evolution leading to life on Earth acs.orgresearchgate.netmdpi.com.

Table 1: Detection of this compound in Meteorites

Meteorite TypePresence of this compoundEnantiomeric Excess (L-enantiomer)Implication for OriginSource References
Murchison (CM2)Detected2.8–9.2%Extraterrestrial origin, potential chiral influence nih.govresearchgate.netepj-conferences.org
Murray (CM2)Detected1.0–6.0%Extraterrestrial origin, potential chiral influence researchgate.netepj-conferences.org
Other CarbonaceousDetected (as α-methylnorvaline)Not explicitly quantified for this compoundExtraterrestrial origin, potential chiral influence researchgate.netrsc.orgacs.orgresearchgate.netmit.edu

Compound Name Table

this compound

Norvaline

Glycine (B1666218)

Alanine

Serine

2-Amino-3,3-dimethylpentanoic acid

N-Methylalanine

3-Amino-2-ethylpropanoic acid

Pipecolic acid

2-Amino-3,4-dimethylpentanoic acid

N-Methyl-β-alanine

4-Aminopentanoic acid

2-Amino-2-ethylbutanoic acid

2-Amino-4,4-dimethylpentanoic acid

Aspartic acid

4-Amino-2-methylbutanoic acid

2-Amino-2-methylpentanoic acid

alpha-Methylnorvaline

this compound, (L)-isomer

this compound, (S)-isomer

this compound, DL-isomer

this compound, alpha-methyl-L-norvaline

2-amino-2-methyl-pentanoic acid (H-L-aMeNva-OH)

2-Amino-2,3-dimethylpentanoic acid

isovaline (B112821)

alpha-methylisoleucine

alpha-methylalloisoleucine

alpha-amino-n-butyric acid

norleucine

Threonine

allo-Threonine

alpha-Aminobutyric acid

beta-Aminobutyric acid

3-Amino-2-ethylbutanoic acid

alpha-Aminoisobutyric acid

3-Amino-2,3-dimethylbutanoic acid

beta-Aminoisobutyric acid

3-Methylamine-pentanoic acid

N-Ethylglycine

4-Aminobutanoic acid (GABA)

3-Aminobutanoic acid

Ethyl cyanide

Methyl formate (B1220265)

Dimethyl ether

Acetone

Glycolaldehyde

Acetic acid

Leucine

Isoleucine

alloisoleucine

Lysine

Arginine

Pyruvate (B1213749)

HCN

Formamide

Tryptophan

Indole derivatives

Hydroxyindole derivatives

Trp-melanin

Anthocyanin-like pigments

Pyomelanin pigments

Dimethyl sulfide (B99878) (DMS)

Dimethyl disulfide (DMDS)

Niobium oxihydroxides

Iron oxihydroxides

Uracil

Thymine

Cytosine

Guanine

Adenine

Purines

Pyrimidines

Nucleotides

Oligonucleotides

Polycyclic Aromatic Hydrocarbons (PAHs)

Collagen

Glycosaminoglycans (GAGs)

Platelet-derived growth factor (PDGF)

Vascular Endothelial Growth Factor (VEGF)

Transforming Growth Factor beta (TGF-β1)

Insulin-like Growth Factor 1 (IGF-1)

basic fibroblast growth factor (bFGF)

N-trifluoroacetyl

N-pentafluoropropyl isopropyl esters

2-methyl-2-aminobutyric acid

3,3'-Diaminoisobutanoic acid

3-Amino-2,2-dimethylpropanoic acid

3-Amino-2-ethylpropanoic acid

3-Amino-2-methylbutanoic acid

3-Amino-3-methylbutanoic acid

3-Aminopentanoic acid

4-Aminobutanoic acid

4-(2-Methoxy-phenoxymethyl)-thiazol-2-ylamine

Q & A

Q. How should researchers approach peer review critiques regarding this compound’s mechanistic ambiguities?

  • Answer : Revise the manuscript to:
  • Clarify ambiguous claims (e.g., "putative inhibition" vs. "confirmed competitive inhibition").
  • Add dose-dependent mechanistic studies (e.g., Western blotting for target protein modulation).
  • Cite recent reviews on branched-chain amino acid metabolism to strengthen theoretical frameworks .
  • Address reviewer concerns methodically, avoiding defensive language .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.